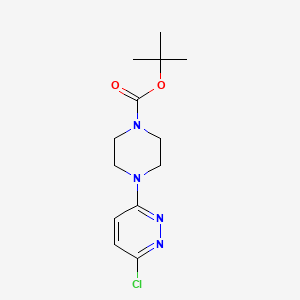

1-Boc-4-(6-chloropyridazin-3-yl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including reductive amination, alkylation, and conjugation with other chemical groups. For instance, the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was achieved using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which involved a two-step process starting with a one-pot mode synthesis followed by conjugation with secondary amines . These methods highlight the versatility of piperazine chemistry and the potential approaches that could be applied to synthesize 1-Boc-4-(6-chloropyridazin-3-yl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR , while the structures of 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives were confirmed using IR, 1H NMR, and mass spectral data . These techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail specific reactions for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, but they do mention the biological activities of similar compounds, suggesting that these derivatives can interact with biological targets such as enzymes and cell receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not give specific details on the properties of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, they do discuss the biological activities of related compounds, which can be indicative of their chemical properties. For example, some piperazine derivatives have shown significant antituberculosis and anticancer activity , while others have been evaluated for their anti-diabetic potential .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is used in various synthetic processes. For example, it is involved in the synthesis of heterocyclic compounds, such as the 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives, which have potential applications in pharmacology and materials science (Youssef et al., 2005).

Biological Applications

- Compounds derived from 1-Boc-4-(6-chloropyridazin-3-yl)piperazine have been investigated for their potential anti-inflammatory and anticancer properties. For example, certain piperazinylthienylpyridazine derivatives have shown promising results in anti-inflammatory activity studies (Refaat et al., 2007).

- Additionally, derivatives of this compound have been explored for antitumor activities, particularly against breast cancer cells. This highlights the compound's potential in the development of new anticancer therapies (Yurttaş et al., 2014).

Chemical Analysis and Characterization

- The compound is also used in the synthesis of materials and intermediates for chemical analysis, demonstrating its versatility in various scientific research domains. For example, it's been utilized in the synthesis of specific peptides for mass spectrometry analysis, aiding in the development of more sensitive detection methods (Qiao et al., 2011).

Pharmaceutical Intermediates

- Furthermore, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a key intermediate in the synthesis of various pharmaceutical agents. It's been used in the preparation of drugs for the treatment of diseases like HIV and diabetes, showcasing its critical role in drug development (Romero et al., 1994).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXODQAAOQHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620221 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(6-chloropyridazin-3-yl)piperazine | |

CAS RN |

492431-11-5 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

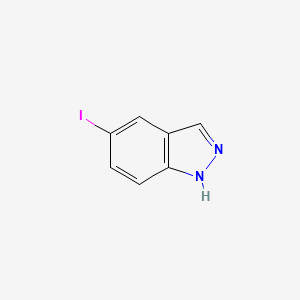

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)